

Application Notes and Protocols for [3H]U-101958 Radioligand Binding Assays

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Compound of Interest

Compound Name: U-101958 maleate

Cat. No.: B1682657

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for designing and executing radioligand binding experiments using [3H]U-101958. This radioligand is a valuable tool for characterizing sigma-1 receptors, a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders. While initially investigated as a dopamine D4 receptor ligand, subsequent research has demonstrated its high affinity and more prominent binding to sigma-1 receptor-like sites in various tissues, including the human cerebellum and the neuroblastoma cell line SK-N-MC.^[1]

Introduction to [3H]U-101958

[3H]U-101958 is a tritiated radioligand that serves as a high-affinity probe for the sigma-1 receptor. Understanding the interaction of novel compounds with the sigma-1 receptor is crucial for the development of new therapeutics for a range of central nervous system (CNS) disorders. These protocols outline the necessary steps for performing saturation and competition binding assays to determine key pharmacological parameters such as the dissociation constant (K_d), maximum receptor density (B_{max}), and the inhibitory constant (K_i) of test compounds.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from [3H]U-101958 and other relevant sigma-1 receptor radioligand binding experiments.

Table 1: Radioligand Binding Parameters for Sigma-1 Receptors

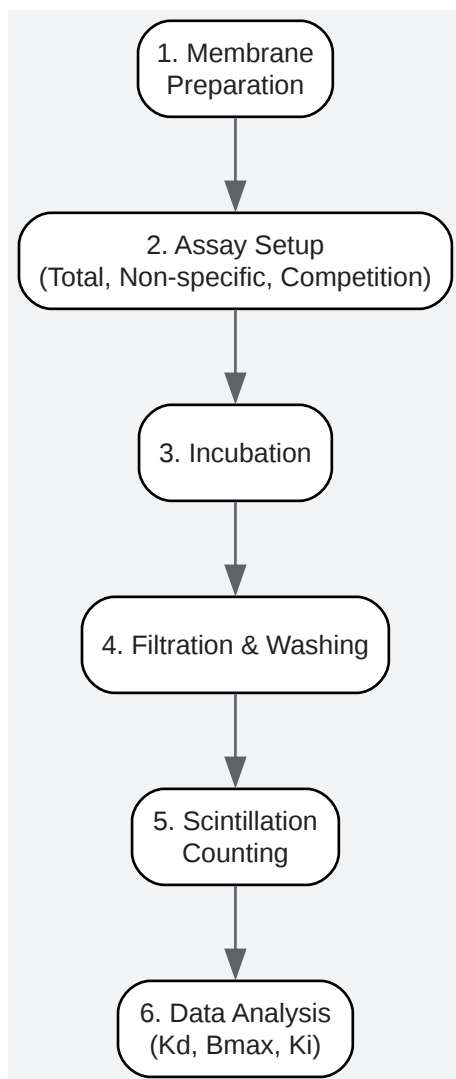
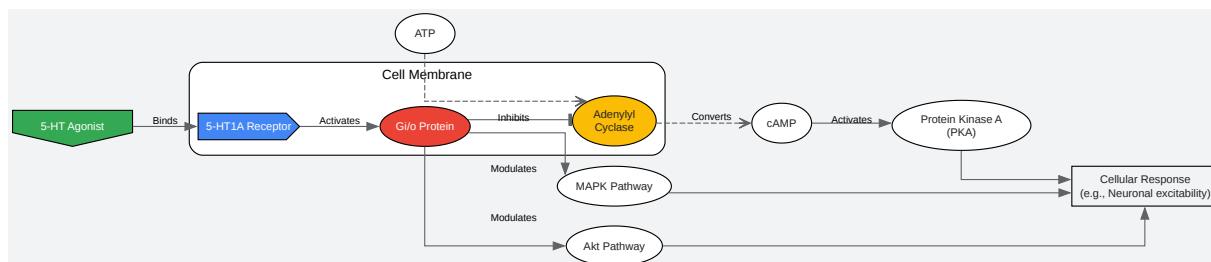
Radioligand	Tissue/Cell Line	K _d (nM)	B _{max} (fmol/mg protein)	Non-specific Ligand
[3H]U-101958	Human Cerebellum	2-4	Not Reported	10 μM Haloperidol
[3H]U-101958	SK-N-MC Cells	2-4	Not Reported	10 μM Haloperidol
[3H]-(+)-Pentazocine	HEK293T Cell Membranes	7.76	2080	10 μM Haloperidol[2]

Table 2: Affinity of Common Ligands for the Sigma-1 Receptor

Compound	K _i (nM)
Haloperidol	2-4
(+)-Pentazocine	1.7 - 6.5

Signaling Pathway

While [3H]U-101958 primarily targets the sigma-1 receptor, understanding potential off-target interactions is crucial. The 5-hydroxytryptamine 1A (5-HT1A) receptor is a G-protein coupled receptor (GPCR) that is often considered in the broader context of CNS drug development. The diagram below illustrates the canonical signaling pathway associated with the 5-HT1A receptor, which is coupled to inhibitory G-proteins (Gi/o). Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.



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References

- 1. Binding of [3H]U-101958 to sigma1 receptor-like sites in human cerebellum and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
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